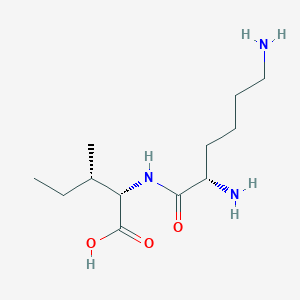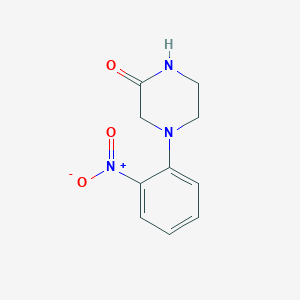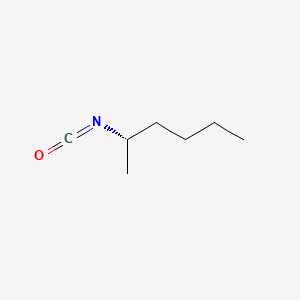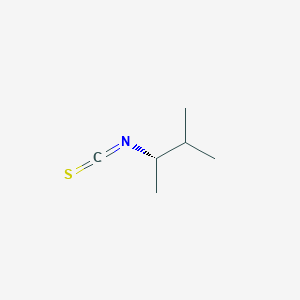
(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide
Übersicht
Beschreibung
“(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC1=CC=CC(=C1)NC(=O)/C=N/O . This notation provides a way to describe the structure using ASCII strings.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various derivatives that exhibit potent antitumor, anti-inflammatory, and antibacterial activities. In biochemistry, this compound has been used as a reagent for the detection and quantification of aldehydes and ketones in biological samples. In pharmacology, this compound has been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent antioxidant and anti-inflammatory activities. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines and exhibit antibacterial activity against various bacterial strains. In vivo studies have shown that this compound exhibits neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide has several advantages as a reagent for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. Additionally, this compound exhibits potent biological activities, making it a useful tool for studying various cellular processes. However, this compound has several limitations as well. It is relatively unstable and can decompose under certain conditions, making it difficult to handle in some experiments. Additionally, this compound has potential toxicity and should be handled with care.
Zukünftige Richtungen
There are several future directions for the study of (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide. One potential direction is the development of this compound derivatives with improved biological activities and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for this compound and its derivatives could lead to more efficient and cost-effective production methods.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide involves the reaction of 3-methoxyaniline with ethyl oxalyl chloride to form ethyl 3-methoxyphenylglyoxylate. This intermediate is then reacted with hydroxylamine hydrochloride to form (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide.", "Starting Materials": [ "3-methoxyaniline", "ethyl oxalyl chloride", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: 3-methoxyaniline is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form ethyl 3-methoxyphenylglyoxylate.", "Step 2: Ethyl 3-methoxyphenylglyoxylate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide." ] } | |
CAS-Nummer |
6966-87-6 |
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
(2Z)-2-hydroxyimino-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c1-14-8-4-2-3-7(5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6- |
InChI-Schlüssel |
FVZBWVYCQZIHAD-POHAHGRESA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)NC(=O)/C=N\O |
SMILES |
COC1=CC=CC(=C1)NC(=O)C=NO |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)C=NO |
Andere CAS-Nummern |
6966-87-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine](/img/structure/B1609555.png)
![Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate](/img/structure/B1609557.png)

![2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1609561.png)







